N2-isopentylpyridine-2,4-diamine

Beschreibung

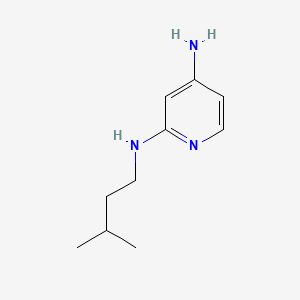

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-N-(3-methylbutyl)pyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-8(2)3-5-12-10-7-9(11)4-6-13-10/h4,6-8H,3,5H2,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYADOBHJXHCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of N2 Isopentylpyridine 2,4 Diamine

Functional Group Transformations and Derivatization

The presence of two distinct amino groups, one primary (at C4) and one secondary (at C2), alongside the pyridine (B92270) ring nitrogen, offers multiple sites for functionalization. The differing steric and electronic environments of these amines allow for selective transformations.

The primary amino group at the C4 position and the secondary amino group at the C2 position are both nucleophilic and can undergo a variety of common amine reactions. These include acylation, alkylation, and sulfonylation. The isopentyl group attached to the N2-amine introduces significant steric bulk, which can influence the relative reactivity of the two amino groups. In many cases, reactions may occur preferentially at the less hindered C4-primary amine.

Table 1: Potential Derivatization Reactions

| Reaction Type | Reagent Example | Potential Product Structure | Notes |

|---|---|---|---|

| Acylation | Acetyl chloride | N-(4-amino-2-(isopentylamino)pyridin-4-yl)acetamide | Reaction likely occurs preferentially at the C4-amine under controlled conditions due to less steric hindrance. Di-acylation is possible under forcing conditions. |

| Sulfonylation | Tosyl chloride | N-(4-amino-2-(isopentylamino)pyridin-4-yl)benzenesulfonamide | Similar to acylation, selectivity for the C4-amine is expected. |

| Alkylation | Methyl iodide | N4-methyl-N2-isopentylpyridine-2,4-diamine | Alkylation can occur at both amino groups and the pyridine ring nitrogen, leading to a mixture of products. |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the pyridine ring towards substitution is heavily influenced by the two activating amino groups.

Electrophilic Aromatic Substitution: The pyridine ring itself is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. youtube.com However, the powerful electron-donating amino groups at positions 2 and 4 strongly activate the ring towards electrophiles. These groups direct incoming electrophiles to the ortho and para positions. For N2-isopentylpyridine-2,4-diamine, the C4-amino group activates positions C3 and C5, while the C2-amino group also activates positions C3 and C5. This results in a high electron density at the C3 and C5 positions, making them the primary sites for electrophilic attack.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The specific conditions would determine the outcome, but substitution is strongly favored at C3 and/or C5. youtube.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the pyridine ring typically require a good leaving group, such as a halide. ksu.edu.sabyjus.com The amino groups in this compound are poor leaving groups, making direct nucleophilic displacement challenging under normal conditions. libretexts.org However, if the molecule were derivatized to include a leaving group at positions 3, 5, or 6, nucleophilic aromatic substitution (SNAr) could occur. The rate of such reactions depends on the concentration of both the substrate and the nucleophile. libretexts.orgccsenet.org The reaction proceeds through a bimolecular mechanism (SN2) in a single, concerted step involving a high-energy transition state. libretexts.org

Condensation Reactions with Carbonyl Compounds

The primary and secondary amino groups of this compound can readily react with carbonyl compounds like aldehydes and ketones. google.com This type of reaction is a nucleophilic addition to the carbonyl carbon, typically followed by dehydration to form an imine (Schiff base). mdpi.com

The reaction involves three main stages:

Formation of an imine thiophenol (in related reactions). mdpi.com

Cyclization to a tetrahedral intermediate (hemiaminal). mdpi.com

Elimination of water to form the final imine product. magritek.com

Given the two amino groups, the reaction can be complex. The C4-primary amine is generally more reactive than the sterically hindered C2-secondary amine. Therefore, a 1:1 molar ratio of the diamine to an aldehyde would likely result in the formation of an imine at the C4 position. Using an excess of the carbonyl compound could lead to reaction at both amino groups. The stability of the intermediate hemiaminal can be influenced by the solvent, with apolar aprotic solvents sometimes favoring the hemiaminal over the final imine. mdpi.com These condensation reactions can be promoted by catalytic amounts of base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). pku.edu.cn

Table 2: Condensation Reactivity

| Carbonyl Reactant | Expected Product | Key Features |

|---|---|---|

| Benzaldehyde | Schiff base (Imine) at C4-NH2 | The primary amine at C4 is more likely to react first due to lower steric hindrance and greater accessibility. |

| Acetone | Enamine or Schiff base | Reaction with ketones is also possible, potentially leading to enamines from the secondary amine or Schiff bases from the primary amine. |

Oxidation Chemistry of the Pyridine Ring and Amino Groups

The oxidation of this compound can occur at several sites. The pyridine ring is relatively resistant to oxidation, but the electron-rich amino groups are more susceptible.

Amino Group Oxidation: Primary and secondary amines can be oxidized by various reagents. Mild oxidation might lead to the formation of nitroso or nitro compounds, though these reactions can be difficult to control. Stronger oxidation can lead to cleavage of the C-N bond or polymerization.

Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide using reagents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA). The resulting N-oxide significantly alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack.

Reaction Kinetics and Thermodynamic Considerations

Electrophilic Substitution: The rate of electrophilic attack will be high due to the strong activation by two amino groups. The reaction is likely to be thermodynamically favorable.

Nucleophilic Substitution: For SN2-type reactions, the rate is dependent on the concentrations of both the nucleophile and the substrate. libretexts.org The use of polar aprotic solvents like DMSO or DMF can enhance the rates of SN2 reactions. byjus.com The key to these reactions is having a good leaving group; weaker bases generally make better leaving groups. byjus.com

Condensation Reactions: These are typically equilibrium processes. magritek.com The formation of the imine product can be driven to completion by removing water from the reaction mixture, in accordance with Le Chatelier's principle. The initial nucleophilic attack on the carbonyl is often the rate-determining step. The reaction is often catalyzed by either acid or base. magritek.com

The steric hindrance provided by the N2-isopentyl group would be a significant factor in the kinetics of reactions involving the C2-amino group, slowing its reaction rate compared to the C4-primary amine.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H or ¹³C NMR data for N2-isopentylpyridine-2,4-diamine has been found in the public domain.

Infrared (IR) and Raman Spectroscopy

Publicly available IR and Raman spectra for this compound could not be located.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

There is no available UV-Vis absorption or fluorescence spectroscopy data for this compound.

Mass Spectrometry Techniques

Specific mass spectrometry data for this compound is not available in published literature.

X-ray Crystallography: Solid-State Structure and Intermolecular Interactions

No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals.

Conformational Landscape and Dynamic Studies

Without experimental or theoretical data, a discussion on the conformational landscape and dynamic behavior of this compound would be purely speculative and cannot be provided at this time.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the chemical compound “this compound” to generate a thorough and scientifically accurate article focusing solely on its advanced applications in materials science and catalysis as outlined.

The search did not yield specific research findings, data tables, or detailed discussions pertaining to the design and synthesis of its metal complexes, its catalytic activity, or its role in supramolecular chemistry.

Therefore, it is not possible to construct the requested article while adhering to the strict requirements of focusing exclusively on "this compound" and providing detailed, verifiable research findings. An article on related but different pyridine-diamine compounds would not meet the precise constraints of the user's request.

Advanced Applications in Materials Science and Catalysis

Precursors for Functional Materials Development (e.g., Polymers, Electronic Materials)

The development of novel functional materials, including polymers and electronic materials, often relies on the unique properties of their monomeric precursors. Pyridine-based compounds, in particular, are of significant interest due to the electron-deficient nature of the pyridine (B92270) ring, which can impart desirable electronic and optical properties to the resulting materials.

Furthermore, the isopentyl group on one of the amino nitrogens introduces a degree of flexibility and solubility to the potential polymer chains, which can be advantageous for material processing and film formation. The asymmetric nature of the substitution on the diamine could also lead to polymers with interesting morphologies and properties.

In the realm of electronic materials, pyridine derivatives are explored for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components of conductive polymers. The nitrogen atom in the pyridine ring can act as an electron-accepting unit, which is a crucial characteristic for creating n-type organic semiconductors. While research has not specifically highlighted N2-isopentylpyridine-2,4-diamine, its core structure is analogous to other pyridine-based molecules that have been investigated for such applications. Theoretical studies on similar pyridine-diamine structures have explored their optoelectronic properties for potential use in solar cells, suggesting that this compound could be a candidate for similar computational and experimental investigations.

Table 1: Potential Polymerization Reactions Involving this compound

| Co-monomer Type | Resulting Polymer | Potential Properties |

| Diacyl Chloride | Polyamide | High thermal stability, specific electronic functionalities |

| Diisocyanate | Polyurea | Flexible, potential for hydrogen bonding |

| Diepoxide | Epoxy Resin | Good adhesion, chemical resistance |

Applications in Analytical Chemistry (e.g., Chemo-sensors, Extraction Reagents)

The field of analytical chemistry continuously seeks new molecules that can act as selective and sensitive detectors for various analytes. The structure of this compound, with its multiple nitrogen atoms, suggests its potential as a chelating agent and a building block for chemo-sensors.

Chemo-sensors are molecules designed to signal the presence of a specific chemical species through a detectable change, such as a change in color or fluorescence. The nitrogen atoms in the pyridine ring and the amino groups of this compound can act as binding sites for metal ions. Upon coordination with a metal ion, the electronic properties of the molecule can be perturbed, leading to a change in its absorption or emission spectrum. This principle forms the basis for many colorimetric and fluorescent chemo-sensors.

While specific studies on this compound as a chemo-sensor are not available, the broader class of pyridine-based compounds has been extensively investigated for this purpose. These sensors have been developed for the detection of a wide range of metal ions. The isopentyl group in this compound could influence its solubility and the steric environment around the binding sites, potentially fine-tuning its selectivity for specific metal ions.

As an extraction reagent, the chelating ability of this compound could be harnessed for the selective extraction of metal ions from aqueous solutions into an organic phase. The isopentyl group would enhance its solubility in organic solvents, a key requirement for an effective extraction reagent. This process is crucial in various industrial applications, including hydrometallurgy and waste treatment, as well as in analytical sample preparation.

Table 2: Potential Analytical Applications of this compound

| Application | Principle of Operation | Potential Advantages |

| Chemo-sensor | Chelation with metal ions leading to a colorimetric or fluorescent response. | Potential for high selectivity and sensitivity. |

| Extraction Reagent | Selective complexation and transfer of metal ions from an aqueous to an organic phase. | Enhanced solubility in organic solvents due to the isopentyl group. |

Computational and Theoretical Studies of N2 Isopentylpyridine 2,4 Diamine

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity and spectroscopic properties of N2-isopentylpyridine-2,4-diamine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. scienceopen.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. scienceopen.comyoutube.com For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate several key electronic properties. These calculations reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. The electrostatic potential map highlights regions of positive and negative charge, indicating sites susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino groups are expected to be regions of high electron density.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -654.3 Hartrees |

Note: These are hypothetical values for illustrative purposes.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. arxiv.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to predict spectroscopic parameters. For this compound, these calculations can forecast its infrared (IR), Raman, and UV-Visible spectra. nih.gov

By calculating the vibrational frequencies, one can assign the peaks in an experimental IR spectrum to specific bond stretching, bending, and torsional modes within the molecule. Similarly, calculations of electronic transition energies can predict the absorption maxima (λmax) in a UV-Visible spectrum, which correspond to the promotion of electrons between molecular orbitals.

Table 2: Predicted Vibrational Frequencies and UV-Vis Absorption for this compound

| Spectroscopic Parameter | Predicted Value | Assignment |

| IR Frequency | 3450 cm-1 | N-H Stretch (Amino Group) |

| IR Frequency | 1620 cm-1 | C=N Stretch (Pyridine Ring) |

| IR Frequency | 1480 cm-1 | C=C Stretch (Pyridine Ring) |

| UV-Vis λmax | 285 nm | π → π* transition |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics and Monte Carlo Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to explore its dynamic behavior over time. nih.govmdpi.com

Conformational Dynamics and Solvent Effects

The isopentyl group attached to the N2 position of the pyridine ring provides significant conformational flexibility. Molecular dynamics simulations can model the rotation around the C-N bond and the various conformations of the isopentyl chain. nih.gov These simulations track the positions and velocities of all atoms in the molecule over time, providing a trajectory that reveals the accessible conformations and the energy barriers between them.

Furthermore, MD simulations can explicitly include solvent molecules (such as water) to study how the solvent affects the conformational preferences and dynamics of this compound. The presence of a solvent can stabilize certain conformations through intermolecular interactions like hydrogen bonding.

Intermolecular Interactions and Binding Affinity

Understanding how this compound interacts with other molecules, such as biological macromolecules, is crucial for applications like drug design. MD simulations are a powerful tool for studying these intermolecular interactions. mdpi.comrsc.org By placing the molecule in a simulated environment with a target protein, one can observe the binding process and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. mdpi.commdpi.comresearchgate.netrsc.org

The binding affinity, often expressed as the binding free energy, can be estimated from these simulations using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations provide a quantitative measure of how strongly the molecule binds to its target.

Table 3: Simulated Interaction Energies for this compound with a Hypothetical Kinase Active Site

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -35.2 |

| Electrostatic Energy | -18.5 |

| Polar Solvation Energy | 20.1 |

| Non-polar Solvation Energy | -4.8 |

| Total Binding Free Energy | -38.4 |

Note: These are hypothetical values for illustrative purposes.

Mechanistic Elucidation through Computational Modeling

Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediate structures, and the energy barriers associated with different reaction pathways.

For instance, in a potential catalytic cycle, DFT calculations can be used to model each elementary step, such as substrate binding, the chemical transformation itself, and product release. nih.gov By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This predictive capability can accelerate the development of new synthetic routes or the understanding of its mode of action in a biological context.

Prediction of Novel Derivatives and Reaction Pathways

Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of novel molecules, offering a cost-effective and efficient alternative to traditional laboratory synthesis and screening. In the context of this compound, these methods can be employed to forecast the structures and potential synthetic routes of new derivatives, as well as to elucidate possible reaction pathways the parent compound might undergo.

Prediction of Novel Derivatives

The in silico design of novel derivatives of this compound would typically involve the systematic modification of its core structure. This process is guided by the desired properties of the new compounds, which could range from enhanced biological activity to improved material characteristics. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this predictive work.

Table 1: Potential Modifications for Derivative Design

| Modification Site | Type of Modification | Potential Impact on Properties |

| Isopentyl Group | Chain length alteration, branching, cyclization | Modulate lipophilicity, steric hindrance, and binding affinity |

| Pyridine Ring | Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) | Alter electronic properties, pKa, and metabolic stability |

| Amino Groups | Acylation, alkylation, formation of Schiff bases | Change hydrogen bonding capacity, solubility, and reactivity |

By creating a virtual library of these modified structures, researchers can perform high-throughput screening simulations to predict their physicochemical properties, toxicity, and potential efficacy for a specific application. For instance, if the goal is to develop a new drug candidate, molecular docking studies would be used to predict how well each derivative binds to a target protein.

Prediction of Reaction Pathways

Predicting the reaction pathways of this compound involves the use of quantum mechanical calculations to model the energetics of potential chemical transformations. These calculations can identify the most likely reaction mechanisms, intermediate structures, and transition states. This information is invaluable for optimizing synthetic routes and for understanding the compound's stability and potential degradation products.

Table 2: Hypothetical Reaction Pathways for this compound

| Reaction Type | Potential Reagents | Predicted Products | Computational Method |

| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitro-substituted derivatives | Density Functional Theory (DFT) |

| Nucleophilic Acyl Substitution | Acyl chlorides, anhydrides | Amide derivatives | Ab initio calculations |

| Oxidation | Peroxy acids (e.g., m-CPBA) | N-oxide derivatives | Semi-empirical methods |

| Metabolic Transformation | Cytochrome P450 enzymes | Hydroxylated or dealkylated metabolites | Molecular Dynamics (MD) simulations |

For example, DFT calculations could be used to map the potential energy surface for the nitration of the pyridine ring, revealing the most favorable position for substitution and the energy barriers for the reaction. Similarly, MD simulations could predict how the compound might be metabolized in a biological system, identifying potential metabolic hot spots on the molecule.

While specific, published research on the computational prediction of derivatives and reaction pathways for this compound is currently lacking, the established methodologies of computational chemistry provide a robust framework for future investigations in this area. Such studies would be instrumental in unlocking the full potential of this chemical entity for various scientific and technological applications.

Investigation of Biological Interaction Mechanisms Non Clinical Focus

Exploratory Studies of Molecular Targets and Binding Events

There is currently no publicly available research identifying the specific molecular targets or detailing the binding events of N2-isopentylpyridine-2,4-diamine. Exploratory studies for analogous compounds, such as other N-substituted pyridinediamines, often involve screening against panels of known biological targets to identify potential interactions. These studies are crucial for elucidating the compound's mechanism of action at a molecular level. The absence of such data for this compound means its specific binding partners within a biological system are unknown.

Mechanistic Probing of Cellular Pathways

Similarly, the scientific literature lacks studies that probe the mechanistic effects of this compound on cellular pathways. Research into related pyridinediamine derivatives has sometimes pointed towards interference with critical cellular processes. However, without specific studies, it is not possible to ascertain whether this compound modulates cell cycle progression, protein-protein interactions, or other cellular signaling cascades.

Enzyme Inhibition and Activation Studies

No specific data from enzyme inhibition or activation studies for this compound are available in the public domain. For many biologically active compounds, understanding their effect on specific enzymes is a key aspect of mechanistic insight. The inhibitory or activatory potential of this compound against any enzyme class has not been reported.

Conclusions and Future Research Directions

Summary of Key Research Achievements

The primary research achievement concerning N2-isopentylpyridine-2,4-diamine and its close analogs lies in its successful synthesis as a chemical intermediate. The synthesis of related structures, such as 6-chloro-N2-isopentylpyridine-2,4-diamine, has been documented in the context of creating more complex molecules with potential antiviral activities. This underscores the role of this compound as a valuable precursor for the generation of diverse chemical libraries.

The pyridine (B92270) scaffold is a well-established pharmacophore in medicinal chemistry, and the successful incorporation of an isopentyl group at the N2 position and a diamine configuration represents a key step in creating structural diversity. enpress-publisher.com This substitution pattern offers multiple points for further chemical modification, allowing for the exploration of a wide range of chemical space. The amino groups, for instance, can be readily functionalized to introduce different pharmacophoric elements, potentially leading to compounds with a variety of biological activities. mdpi.com

The table below summarizes the key data for this compound and a closely related synthesized intermediate.

| Compound Name | Molecular Formula | Key Research Finding | Potential Application |

| This compound | C10H17N3 | Foundational scaffold for medicinal chemistry exploration | Intermediate for drug discovery |

| 6-chloro-N2-isopentylpyridine-2,4-diamine | C10H16ClN3 | Synthesized as an intermediate for antiviral agents | Antiviral drug development |

Identification of Remaining Challenges and Knowledge Gaps

Despite the potential of this compound, significant challenges and knowledge gaps remain. A primary challenge lies in the synthesis of asymmetrically substituted diaminopyridines. Achieving regioselectivity during the introduction of different substituents onto the pyridine ring can be difficult, often leading to mixtures of isomers that require complex purification steps. numberanalytics.com Optimizing reaction conditions to favor the desired isomer in high yield remains a key hurdle for the practical application of this compound in large-scale synthesis. numberanalytics.com

Furthermore, there is a substantial knowledge gap regarding the specific biological activity of this compound itself. While the broader class of diaminopyridines and related diaminopyrimidines has been investigated for various therapeutic targets, including as kinase inhibitors, comprehensive screening of this particular compound has not been reported in the public domain. Its physicochemical properties, such as solubility and metabolic stability, are also largely uncharacterized.

The following table outlines the major challenges and knowledge gaps associated with this compound.

| Category | Specific Challenge or Knowledge Gap | Implication for Research |

| Synthesis | Achieving high regioselectivity in the synthesis of N2-substituted 2,4-diaminopyridines. numberanalytics.com | Need for development of novel synthetic methodologies. |

| Optimization of reaction yields and scalability. numberanalytics.com | Crucial for cost-effective production for further studies. | |

| Biological Activity | Lack of comprehensive biological screening data. | The therapeutic potential of the compound remains unknown. |

| Physicochemical Properties | Undetermined solubility, permeability, and metabolic stability. | These properties are critical for assessing its drug-likeness. |

Emerging Research Avenues for this compound Chemistry

The future of this compound chemistry is promising, with several emerging research avenues poised to unlock its full potential. A primary direction is its exploration as a scaffold for the development of novel kinase inhibitors. Given that related N2,N4-disubstituted pyrimidine-2,4-diamines have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), it is plausible that this compound could serve as a starting point for the design of new anticancer agents.

Another significant area of future research is the investigation of its potential as an antiviral agent. The documented synthesis of a chlorinated analog as an intermediate for respiratory syncytial virus (RSV) antivirals suggests that the this compound core may be a valuable pharmacophore for combating viral infections. Further derivatization of the amino groups could lead to compounds with enhanced potency and selectivity.

Moreover, the growing emphasis on green chemistry presents an opportunity to develop more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. globalgrowthinsights.comlucintel.com This could involve the use of biocatalysis or flow chemistry to improve efficiency and reduce waste.

The table below details potential future research directions for this compound.

| Research Avenue | Rationale | Potential Therapeutic Area |

| Kinase Inhibitor Scaffolding | Structural similarity to known CDK inhibitors. | Oncology |

| Antiviral Drug Discovery | Documented use of a related analog as an antiviral intermediate. | Infectious Diseases |

| Antibacterial Agents | Pyridine derivatives are known to exhibit antibacterial properties. nih.gov | Infectious Diseases |

| Green Synthesis Development | Increasing demand for sustainable chemical manufacturing. globalgrowthinsights.comlucintel.com | Process Chemistry |

Q & A

Q. What are the recommended synthetic routes for N2-isopentylpyridine-2,4-diamine, and how do reaction conditions influence yield?

The synthesis of pyridine-2,4-diamine derivatives often employs Schiff base condensation or nucleophilic substitution reactions. For example, Schiff base formation using aldehydes and diamines under reflux in ethanol or toluene has been effective for analogous compounds . Reaction optimization, such as temperature control (343–353 K) and catalyst selection (e.g., palladium or copper), can enhance yields. Solvent polarity and inert atmospheres (e.g., nitrogen) also mitigate side reactions . For N2-isopentyl derivatives, introducing isopentyl groups via alkylation of pyridine-2,4-diamine precursors may require phase-transfer catalysts or microwave-assisted techniques to improve regioselectivity.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization methods include:

- NMR : 1H and 13C NMR to confirm substitution patterns and isopentyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis .

- IR Spectroscopy : Identification of amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the known biological activities of structurally related pyridine-2,4-diamine derivatives?

Pyridine-2,4-diamines exhibit diverse bioactivity:

- Antiproliferative Effects : Derivatives with nitro or chloro substituents show IC50 values <10 µM against cancer cell lines (e.g., MCF-7, HeLa) via kinase inhibition or DNA intercalation .

- Antimicrobial Activity : Substitutions at the N2 position (e.g., cyclopropyl, methyl) enhance Gram-positive bacterial inhibition .

- Enzyme Modulation : Some derivatives act as folate pathway inhibitors or adenosine receptor antagonists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyridine-2,4-diamine derivatives?

Discrepancies often arise from variations in:

- Assay Conditions : Differences in cell lines, incubation times, or serum content (e.g., fetal bovine serum interference) .

- Substituent Effects : Minor structural changes (e.g., chloro vs. methyl groups) drastically alter pharmacokinetics. Use comparative QSAR models to correlate substituent electronegativity with activity .

- Solubility : Poor aqueous solubility may artificially reduce efficacy. Pre-formulation studies with co-solvents (e.g., DMSO/PBS mixtures) are critical .

Q. What strategies optimize the selectivity of this compound for target enzymes over off-target receptors?

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like dihydrofolate reductase (DHFR) versus adenosine receptors .

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetate esters) to enhance target-specific activation .

- Isosteric Replacement : Replace the isopentyl group with bulkier tert-butyl or fluorinated analogs to sterically hinder off-target interactions .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cancer models?

A multi-modal approach is recommended:

- Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment .

- Metabolic Profiling : LC-MS-based metabolomics to track changes in folate or nucleotide biosynthesis pathways .

- Kinase Assays : High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify primary targets .

- In Vivo Imaging : Fluorescently labeled derivatives for real-time tracking of biodistribution in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.